N-(2-ethoxyphenyl)-10-undecenamide
Description
N-(2-Ethoxyphenyl)-10-undecenamide is an amide derivative of 10-undecenoic acid, characterized by a 10-carbon unsaturated aliphatic chain (undecenamide) and a 2-ethoxyphenyl substituent. The ethoxy group (-OCH2CH3) on the phenyl ring introduces lipophilicity and electronic effects, which may influence solubility, reactivity, and biological activity.
Properties
Molecular Formula |
C19H29NO2 |
|---|---|
Molecular Weight |
303.4 g/mol |
IUPAC Name |
N-(2-ethoxyphenyl)undec-10-enamide |
InChI |
InChI=1S/C19H29NO2/c1-3-5-6-7-8-9-10-11-16-19(21)20-17-14-12-13-15-18(17)22-4-2/h3,12-15H,1,4-11,16H2,2H3,(H,20,21) |
InChI Key |
RNGMPMVIXRPJQU-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1NC(=O)CCCCCCCCC=C |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CCCCCCCCC=C |
Origin of Product |
United States |
Comparison with Similar Compounds
Hydrophilicity vs. Lipophilicity
Electronic Effects
- N-(4-Nitrophenyl)-10-undecenamide: The nitro group (-NO2) is strongly electron-withdrawing, which may stabilize the amide bond or enhance reactivity in electrophilic substitutions. This compound’s structural data (SMILES: C=CCCCCCCCCC(=O)NC1=CC=C(C=C1)N+[O-]) suggest utility in materials science or as a synthetic intermediate .
- N-(2-Pyrimidinyl)-10-undecenamide : The pyrimidine ring introduces aromaticity and hydrogen-bonding capacity, often leveraged in drug design for target binding .
Physicochemical Property Comparison
*Estimated based on substituent contributions.
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